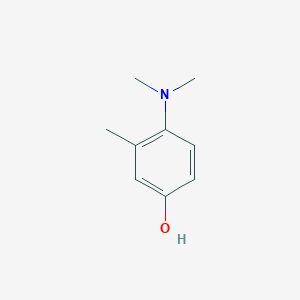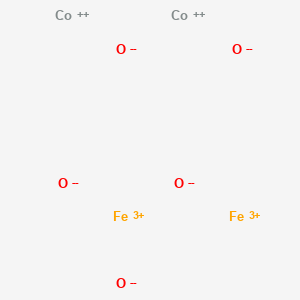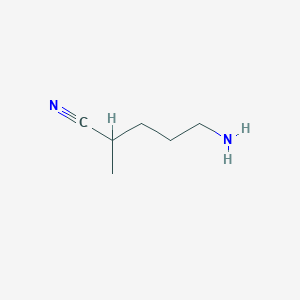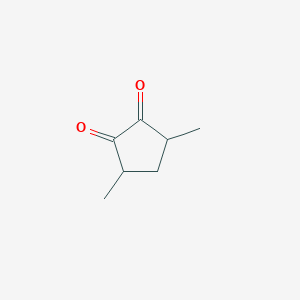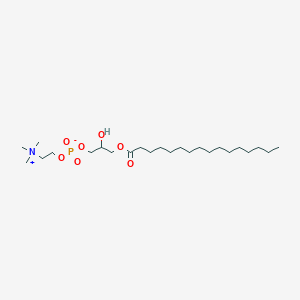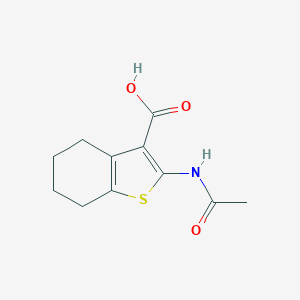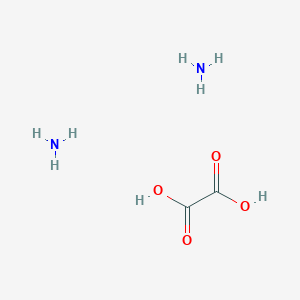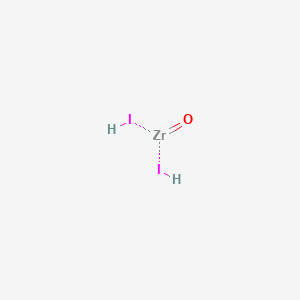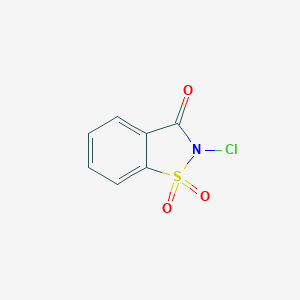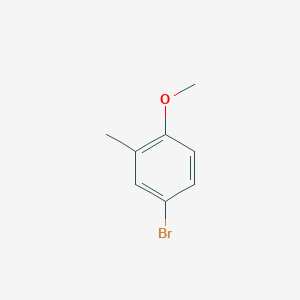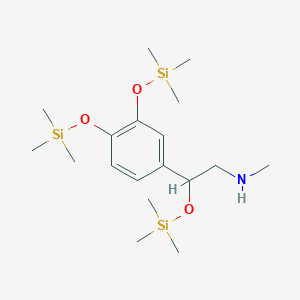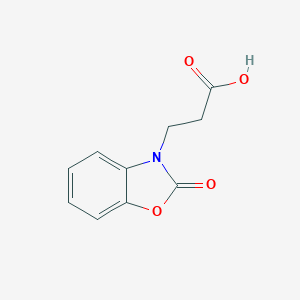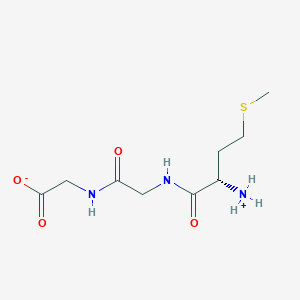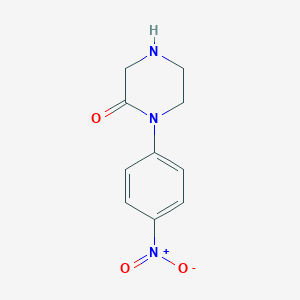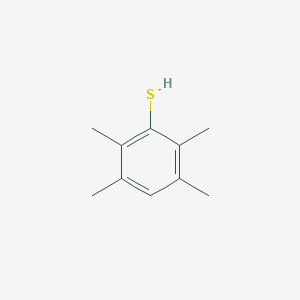
2,3,5,6-Tetramethylbenzenethiol
Übersicht
Beschreibung
2,3,5,6-Tetramethylbenzenethiol is a chemical compound with the molecular formula C10H14S . It is used in various industrial and scientific research applications .
Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetramethylbenzenethiol consists of a benzene ring with four methyl groups (CH3) and one thiol group (SH) attached to it . The molecular weight of this compound is 166.28 .Physical And Chemical Properties Analysis
2,3,5,6-Tetramethylbenzenethiol has a melting point of 64-66°C . Its density is predicted to be 0.994±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Use as Intermediates in Manufacturing : Polychloromononitrobenzenes, including a compound structurally similar to 2,3,5,6-Tetramethylbenzenethiol, are utilized in manufacturing dyes, phyto-sanitary products, and drugs (Bhar et al., 1995).
Organometallic Derivatives : Derivatives of 2,3,5,6-Tetrafluorobenzenethiol, a compound similar to 2,3,5,6-Tetramethylbenzenethiol, have been prepared for metallic and organometallic applications. These derivatives have been characterized by various spectroscopic techniques (Mahar & Peach, 1986).
Analytical Chemistry Applications : Studies on compounds like 2,3,5,6-Tetrachloronitrobenzene, which is structurally related to 2,3,5,6-Tetramethylbenzenethiol, have been conducted for analytical chemistry applications, including photometric determination methods (Canbäck & Zajaczkowska, 1950).
Synthesis of Polyfluorinated Organic Compounds : The synthesis of 1,4-Diiodo-2,3,5,6-tetrafluorobenzene, a compound related to 2,3,5,6-Tetramethylbenzenethiol, has been reviewed, highlighting its role in the synthesis of polyfluorinated organic compounds (Sapegin & Krasavin, 2018).
Mercury and Tin Derivatives : Research includes the synthesis of mercury and tin derivatives of benzene, exploring their structural and spectral properties. These derivatives are analogous to 2,3,5,6-Tetramethylbenzenethiol in terms of their substituted benzene structure (Rot et al., 2000).
Environmental Impact Studies : Environmental impact studies have been conducted on 2,3,5,6-Tetrachloronitrobenzene, a compound similar to 2,3,5,6-Tetramethylbenzenethiol, particularly its toxicity to aquatic species (Whale et al., 1988).
Synthesis and Stereodynamics : Research on the synthesis and stereodynamics of persubstituted arenes, which are structurally related to 2,3,5,6-Tetramethylbenzenethiol, provides insights into the control of functional group proximity and direction (Kilway & Siegel, 2001).
Technetium(III) Nitrosyl Compound Synthesis : The reaction of 2,3,5,6-Tetramethylbenzenethiol with other compounds led to the synthesis of a technetium(III) nitrosyl compound, demonstrating its potential in complex chemical synthesis (Vries et al., 1990).
Preparation of Sulfenyl Chlorides : The preparation and reactions of 2,3,5,6-Tetrafluorobenzenesulfenyl chloride, a compound similar to 2,3,5,6-Tetramethylbenzenethiol, have been studied, showing its typical behavior as a sulfenyl chloride (Butler & Peach, 1987).
Transition Metal Thiolate Synthesis : The synthesis and structure of titanium tetrathiolate and tantalum pentathiolate complexes have been explored, involving reactions with compounds similar to 2,3,5,6-Tetramethylbenzenethiol (Corwin et al., 1995).
Safety And Hazards
While specific safety and hazard information for 2,3,5,6-Tetramethylbenzenethiol is not available in the resources, general precautions should be taken while handling this chemical. This includes avoiding dust formation, avoiding breathing in mist, gas or vapors, and avoiding contact with skin and eyes .
Eigenschaften
IUPAC Name |
2,3,5,6-tetramethylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14S/c1-6-5-7(2)9(4)10(11)8(6)3/h5,11H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBHSNREDVBEMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366479 | |
| Record name | 2,3,5,6-tetramethylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetramethylbenzenethiol | |
CAS RN |
14786-84-6 | |
| Record name | 2,3,5,6-tetramethylbenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



